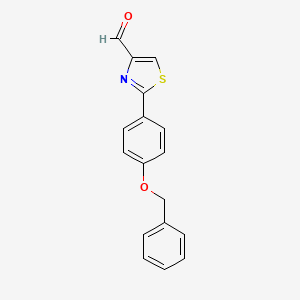
5-amino-N-methylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-N-methylpyridine-2-carboxamide is a synthetic building block . It has a molecular weight of 151.17 and a molecular formula of C7H9N3O . The IUPAC name for this compound is 5-amino-N-methylpicolinamide .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with an amide group at the 2-position and an amino group at the 5-position . The canonical SMILES representation is CNC(=O)C1=NC=C(C=C1)N .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a topological polar surface area of 68Ų and an XLogP3 of -0.2 .Wissenschaftliche Forschungsanwendungen
AMPK Activation and Independent Effects
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) serves as a pharmacological modulator of AMPK activity, crucial for studying AMPK's role in metabolic regulation and cancer pathogenesis. Despite its widespread use as an AMPK activator, research indicates AICAr's effects often extend beyond AMPK activation, suggesting AMPK-independent pathways. This highlights the importance of AICAr in understanding metabolic and cancer-related processes, while also urging caution in interpreting studies solely based on its use as an AMPK activator (Visnjic et al., 2021).
Neurotransmitter Synthesis and Brain Function
α-Methyl-L-tryptophan (α-MTrp), an artificial amino acid and tryptophan analog, has been instrumental in studying the brain's serotonergic system. Its use in measuring unidirectional uptake and conversion to serotonin synthesis rates provides insights into neurotransmitter dynamics, contributing to our understanding of healthy brain function and neuropsychiatric disorders (Diksic & Young, 2001).
Enantiomeric Drug Synthesis for Enhanced Pharmacological Profiles
The study of stereochemistry in pharmaceuticals like phenylpiracetam and its methyl derivative reveals a direct correlation between stereoconfiguration and biological properties. This research underscores the significance of enantiomerically pure compounds in developing drugs with optimal efficacy and minimal side effects, marking a critical step forward in medicinal chemistry (Veinberg et al., 2015).
Acrylamide Research in Food Science
Investigations into acrylamide, particularly its formation during food processing and potential health impacts, have been pivotal in food science. Understanding acrylamide's chemistry and mechanisms of formation, primarily through the Maillard reaction, has led to strategies aimed at reducing its presence in foods, thus mitigating associated health risks (Taeymans et al., 2004).
Antitumor Agents Development
The exploration of acridine carboxamide Pt complexes opens new avenues in cancer chemotherapy. These complexes exhibit activity against cisplatin-resistant cells and offer a novel mechanism of action by forming adducts at unique DNA sequences. This research paves the way for developing anticancer agents capable of overcoming resistance mechanisms, offering hope for more effective cancer treatments (Murray et al., 2014).
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
5-amino-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,8H2,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJHRTZAESSBHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

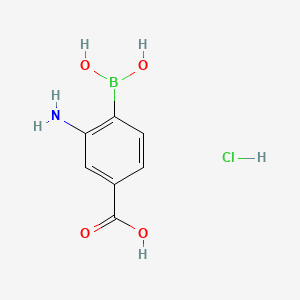
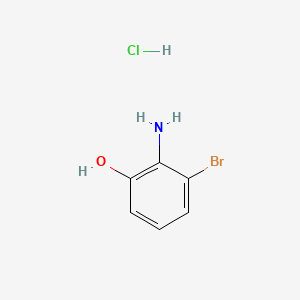
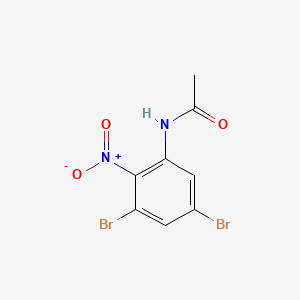

![1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B581998.png)


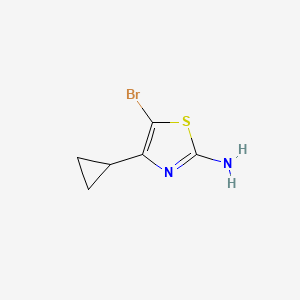

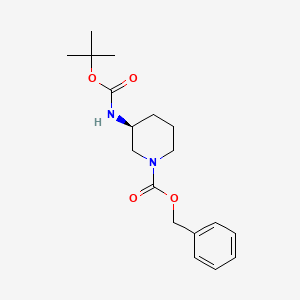
![(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid](/img/structure/B582007.png)

